molecular formula C11H7BrClF3N2 B1627948 4-Bromomethyl-5-chloro-1-phenyl-3-trifluoromethyl-1H-pyrazole CAS No. 447401-77-6

4-Bromomethyl-5-chloro-1-phenyl-3-trifluoromethyl-1H-pyrazole

Cat. No. B1627948
CAS RN: 447401-77-6
M. Wt: 339.54 g/mol
InChI Key: UAXQPXGYYNUYAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromomethyl-5-chloro-1-phenyl-3-trifluoromethyl-1H-pyrazole is a useful research compound. Its molecular formula is C11H7BrClF3N2 and its molecular weight is 339.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromomethyl-5-chloro-1-phenyl-3-trifluoromethyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromomethyl-5-chloro-1-phenyl-3-trifluoromethyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

447401-77-6

Product Name

4-Bromomethyl-5-chloro-1-phenyl-3-trifluoromethyl-1H-pyrazole

Molecular Formula

C11H7BrClF3N2

Molecular Weight

339.54 g/mol

IUPAC Name

4-(bromomethyl)-5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole

InChI

InChI=1S/C11H7BrClF3N2/c12-6-8-9(11(14,15)16)17-18(10(8)13)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

UAXQPXGYYNUYAL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)CBr)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)CBr)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3.0 g (10.9 mmoles) of (5-chloro-1-phenyl-3-trifluoromethyl-1H-pyrazol-4-yl)-methanol dissolved in 60 ml of diethyl ether was cooled to −10° C. Thereto was added 1.0 g (3.8 mmoles) of phosphorus tribromide. The mixture was stirred at room temperature for 1 hour to give rise to a reaction. After the completion of the reaction, the reaction mixture was poured into water, followed by extraction with ethyl acetate. The resulting organic layer was washed with an aqueous sodium chloride solution and then dried over anhydrous magnesium sulfate. The resulting solution was subjected to vacuum distillation to remove the solvent contained therein, to obtain 3.6 g (yield: 95.8%) of 4-bromomethyl-5-chloro-1-phenyl-3-trifluoromethyl-1H-pyrazole as white crystals.
Name
(5-chloro-1-phenyl-3-trifluoromethyl-1H-pyrazol-4-yl)-methanol
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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